molecular formula C18H17N3O4 B5576035 3-(3-Nitrophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole

3-(3-Nitrophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole

Cat. No.: B5576035
M. Wt: 339.3 g/mol
InChI Key: CDFDAKBYKGAIRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Nitrophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group, a propan-2-yl substituted phenoxy group, and an oxadiazole ring

Scientific Research Applications

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some oxadiazoles can be irritants or have toxic effects . Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment.

Future Directions

The study of oxadiazoles is an active area of research, particularly in the development of new pharmaceuticals and materials . This specific compound could potentially be studied for its biological activity, its potential uses in materials science, or its fundamental chemical properties.

Preparation Methods

The synthesis of 3-(3-Nitrophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of a suitable phenyl precursor to introduce the nitro group.

    Formation of Oxadiazole Ring: The formation of the oxadiazole ring can be achieved through cyclization reactions involving appropriate reagents and conditions.

    Substitution Reactions:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

3-(3-Nitrophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

When compared to other oxadiazole derivatives, 3-(3-Nitrophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

    3-(4-Nitrophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole: Differing in the position of the nitro group.

    3-(3-Nitrophenyl)-5-{[4-(methyl)phenoxy]methyl}-1,2,4-oxadiazole: Differing in the substitution on the phenoxy group.

These variations can lead to differences in reactivity, stability, and biological activity, highlighting the importance of structural modifications in the design of new compounds.

Properties

IUPAC Name

3-(3-nitrophenyl)-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12(2)13-6-8-16(9-7-13)24-11-17-19-18(20-25-17)14-4-3-5-15(10-14)21(22)23/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFDAKBYKGAIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.